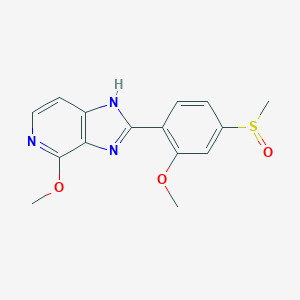
4-Methoxyisomazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyisomazole, also known as this compound, is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
4-Methoxyisomazole has been investigated for its role in developing therapeutic agents, particularly as a potential inhibitor of bromodomain-containing proteins (BRD4). BRD4 is implicated in several cancers, including breast cancer and acute myeloid leukemia (AML).
Case Study: BRD4 Inhibition
A study synthesized derivatives of 4-(3-(this compound)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory effects against BRD4. Among the synthesized compounds, one derivative exhibited an IC50 value of 0.544 μM, indicating significant potential for cancer therapy .
| Compound | IC50 (μM) | Target |
|---|---|---|
| DDT26 | 0.544 | BRD4 |
| DDT58 | 0.159 | CBP |
These findings suggest that modifications to the isomazole structure can enhance its binding affinity and selectivity towards BRD4, making it a promising scaffold for further drug development.
Material Science
In material science, this compound derivatives are explored for their electronic and optical properties. These compounds can be utilized in the development of advanced materials such as sensors and polymers.
Application Example: Sensor Development
Research indicates that isoxazole compounds can be integrated into sensor technologies due to their ability to interact with various analytes. The methoxy group enhances solubility and stability, making these derivatives suitable for use in electronic devices .
Agricultural Chemistry
The agricultural sector has also seen the application of this compound in the formulation of agrochemicals. Its derivatives are being studied for their potential as environmentally friendly herbicides and fungicides.
Case Study: Herbicide Development
A study highlighted the synthesis of sulfonyl derivatives of 3,5-dimethylisoxazole, which demonstrated effective herbicidal activity while minimizing environmental impact . The incorporation of the methoxy group was found to enhance biological activity.
| Compound Type | Activity Level |
|---|---|
| Sulfonyl Derivatives | High |
| Non-sulfonyl Derivatives | Moderate |
Propriétés
Numéro CAS |
127356-07-4 |
|---|---|
Formule moléculaire |
C15H15N3O3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
4-methoxy-2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-8-9(22(3)19)4-5-10(12)14-17-11-6-7-16-15(21-2)13(11)18-14/h4-8H,1-3H3,(H,17,18) |
Clé InChI |
LFILHNZRWSZVFG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CN=C3OC |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CN=C3OC |
Synonymes |
4-methoxyisomazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















